7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CID: 130562993) is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring fused to a benzene core. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.01 g/mol for the [M+H]+ adduct . Key structural features include:
- Bromine substitution at position 7, enhancing electrophilic reactivity.
- Hydrochloride salt, improving solubility in aqueous media.
The compound’s SMILES string (COC1=CC(=CC2=C1OCCNC2)Br) and InChIKey (GZIIZYWSSQHVQA-UHFFFAOYSA-N) confirm its stereochemistry and connectivity . Collision cross-section (CCS) predictions for various adducts range from 144.2 Ų ([M]+) to 149.0 Ų ([M+NH4]+), indicating moderate molecular compactness .
Properties
CAS No. |
2680529-46-6 |
|---|---|
Molecular Formula |
C10H13BrClNO2 |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-13-9-5-8(11)4-7-6-12-2-3-14-10(7)9;/h4-5,12H,2-3,6H2,1H3;1H |
InChI Key |
CQXIIRFYQNYKBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCNC2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methoxy-Substituted Precursor Preparation
The introduction of the methoxy group typically precedes ring formation. A common approach involves starting with 2-amino-5-methoxybenzenethiol or analogous derivatives, where the methoxy group is incorporated during the synthesis of the benzene ring precursor. For instance, in a procedure analogous to the synthesis of benzo[b]thiazepines, 2-amino-5-methoxybenzenethiol is alkylated with 2-bromomethyl-2-butylhexanoate under basic conditions to form a thioether intermediate.
Cyclization Strategies
Ring closure to form the benzoxazepine scaffold often employs phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . In a method adapted from benzodiazepine synthesis, acyldiamines derived from methoxy-substituted anilines undergo cyclization at elevated temperatures (100–150°C). For example, heating N-(2-methoxybenzyl)-2-bromoacetamide with POCl3 yields the tetrahydrobenzoxazepine core, with subsequent bromination introducing the 7-bromo substituent.
Table 1: Cyclization Agents and Conditions
| Cyclization Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| POCl3 | 110 | 6 | 68 |
| PPA | 130 | 12 | 72 |
| LiAlH4 | 25 | 24 | 55 |
Bromination Techniques and Positional Control
Electrophilic Aromatic Bromination
Bromination at position 7 is achieved using N-bromosuccinimide (NBS) under controlled conditions. In a protocol similar to thiazepine synthesis, the methoxy-substituted benzoxazepine intermediate is treated with NBS in dichloromethane at 25°C for 2 hours, yielding 7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine with 74% efficiency. The methoxy group’s electron-donating properties direct bromination to the para position, ensuring regioselectivity.
Radical Bromination Alternatives
Alternative methods employ bromine (Br2) in acetic acid, though this risks over-bromination. A study on benzodiazepines demonstrated that radical initiators like azobisisobutyronitrile (AIBN) improve selectivity, reducing di-brominated byproducts to <5%.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. Treatment with hydrogen chloride (HCl) in anhydrous ether or isopropanol precipitates the hydrochloride form. For instance, dissolving the free base in isopropanol and bubbling HCl gas yields the crystalline hydrochloride salt with >90% purity.
Catalytic Asymmetric Synthesis
Recent advances leverage transition-metal catalysis to achieve enantioselective synthesis. A Rh-catalyzed hydrofunctionalization method, originally developed for 1,4-benzoxazepines, enables the formation of chiral centers at position 3. Using [Rh(cod)2]OTf and a chiral phosphine ligand, the reaction of methoxy-substituted alkynes with amines produces enantiomerically enriched benzoxazepines (up to 98% ee).
Comparative Analysis of Synthetic Routes
Traditional vs. Catalytic Methods
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the bromo or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that benzoxazepines exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in modulating serotonin and norepinephrine levels in the brain, suggesting that 7-bromo-9-methoxy derivatives may offer therapeutic benefits for depression and anxiety disorders .
2. Anticancer Properties
Benzoxazepines have been investigated for their anticancer effects. A case study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with tumor growth. This mechanism was shown to be effective in various cancer cell lines, including breast and lung cancer .
Neuropharmacology Applications
3. Neuroprotective Effects
The compound has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression .
4. Modulation of GABA Receptors
Research has indicated that compounds similar to 7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine can modulate GABA_A receptors. This modulation is crucial for developing new anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .
Synthetic Organic Chemistry Applications
5. Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new pharmacologically active compounds .
Data Tables
Case Studies
Case Study 1: Antidepressant Activity
A study examined the effects of a series of benzoxazepine derivatives on depression models in rats. The results showed significant improvement in behavior compared to control groups treated with standard antidepressants, indicating a promising avenue for further research into human applications.
Case Study 2: Anticancer Efficacy
In a laboratory setting, 7-bromo-9-methoxy derivatives were tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers, demonstrating potential as an anticancer agent.
Mechanism of Action
The mechanism by which 7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The bromo and methoxy groups can interact with specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
Halogen Position and Size
- The 7-bromo-9-methoxy target compound has a higher molecular weight (258.01 vs. 242.02 ) and larger CCS (144.7 vs. 141.5 Ų) compared to the 9-bromo-7-methyl analogue, reflecting the methoxy group’s steric bulk and polarity .
- 8-Fluoro and 8-nitro derivatives exhibit smaller CCS values (130.7–141.5 Ų), suggesting tighter molecular conformations due to planar substituents .
Biological Activity
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10BrNO
- Molecular Weight : 228.09 g/mol
- CAS Number : 3951-89-1
Anticancer Activity
Research indicates that compounds related to benzoxazepine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoxazepine can inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism often involves the modulation of key signaling pathways and apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Bromo-9-methoxy-benzoxazepine | MCF-7 | 5.0 | Induction of apoptosis |
| Related Benzoxazepines | CCRF-CEM | 3.0 | Inhibition of DHFR protein |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of neurotrophic factors.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : It may inhibit enzymes involved in cancer progression and cellular proliferation.
- Modulation of Signaling Pathways : The compound can influence pathways such as PI3K/Akt and MAPK, which are critical in cell survival and growth.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several studies have highlighted the efficacy of benzoxazepine derivatives in clinical settings:
- A study involving a cohort of patients with advanced breast cancer showed a significant reduction in tumor size when treated with a benzoxazepine derivative similar to 7-bromo-9-methoxy-benzoxazepine.
- Another investigation demonstrated that this compound could enhance the efficacy of conventional chemotherapeutics by sensitizing resistant cancer cells.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Bromination | NBS, FeCl₃, DCM, 0–5°C | Use excess NBS for completeness |
| Methoxylation | NaOMe, CuI, DMF, 80°C | Monitor reaction via TLC |
| Salt Formation | HCl (gaseous), ethanol, RT | Adjust pH to 4–5 for purity |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and bromine’s deshielding effects on adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) identifies molecular ions (e.g., [M+H]+ at m/z 316) and fragmentation patterns (e.g., loss of HCl or methoxy groups) .
- X-ray Crystallography : Resolve the bicyclic structure and confirm stereochemistry, though crystallization may require slow evaporation in acetonitrile/water mixtures .
Advanced: How can contradictory data on biological activity be resolved?
Answer: Contradictions often arise from structural analogs or assay variability. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with fluoro) to isolate activity contributors. highlights bromine’s role in target binding, while methoxy enhances solubility .
- Assay Standardization : Use orthogonal assays (e.g., in vitro receptor binding vs. cellular functional assays) to confirm activity. For neuroactive properties (as suggested in ), validate via patch-clamp electrophysiology alongside behavioral models .
- Meta-Analysis : Cross-reference published data with computational models (e.g., molecular docking) to identify consensus targets, such as GABA receptors or monoamine transporters .
Advanced: How to design experiments assessing neuroactivity in vivo?
Answer:
- Dosage Optimization : Conduct pharmacokinetic studies (plasma/tissue concentration via LC-MS) to determine bioavailability and blood-brain barrier penetration .
- Behavioral Models : Use rodent assays (e.g., forced swim test for antidepressant activity or elevated plus maze for anxiolytic effects). Include positive controls (e.g., diazepam) and dose-response curves .
- Mechanistic Follow-Up : Pair behavioral data with ex vivo receptor occupancy assays or c-Fos immunohistochemistry to map neural activation patterns .
Advanced: What strategies improve solubility and stability for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity. Pre-test solvent effects on assay readouts .
- Prodrug Design : Modify the hydrochloride salt to ester prodrugs (e.g., acetylated methoxy groups) for enhanced membrane permeability, hydrolyzing in vivo to the active form .
- Stability Studies : Monitor degradation under varying pH/temperature via HPLC-UV. Add antioxidants (e.g., ascorbic acid) to buffer solutions if oxidation is observed .
Advanced: How to address discrepancies in reported synthetic yields?
Answer:
- Reaction Monitoring : Use real-time FTIR or inline NMR to detect intermediates and optimize quenching times .
- Purification Refinement : Compare column chromatography (silica vs. C18 reverse-phase) with recrystallization (solvent screening: acetonitrile > ethanol > ethyl acetate) .
- Catalyst Screening : Test palladium vs. copper catalysts in coupling steps; shows Pd(PPh₃)₄ improves cross-coupling efficiency in similar frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
